Cas no 1270482-23-9 (2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL)

2-(1-Amino-2-methylpropyl)-4-chlorophenol is a chlorinated phenolic compound featuring an aminoalkyl substituent, which enhances its reactivity and potential applications in organic synthesis. The presence of both the chloro and amino functional groups allows for versatile chemical modifications, making it a valuable intermediate in pharmaceutical and agrochemical research. Its structural properties facilitate selective binding and catalytic activity in certain reactions. The compound's stability under standard conditions ensures consistent performance in laboratory settings. Its unique substitution pattern may also contribute to biological activity, though specific applications require further study. Proper handling and storage are recommended due to its reactive functional groups.
2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL structure
1270482-23-9 structure
商品名:2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL
CAS番号:1270482-23-9
MF:C10H14ClNO
メガワット:199.677261829376
CID:5582859
PubChem ID:55271600

2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL 化学的及び物理的性質

名前と識別子

    • 2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL
    • Phenol, 2-(1-amino-2-methylpropyl)-4-chloro-
    • EN300-1277302
    • 1270482-23-9
    • AKOS006320667
    • インチ: 1S/C10H14ClNO/c1-6(2)10(12)8-5-7(11)3-4-9(8)13/h3-6,10,13H,12H2,1-2H3
    • InChIKey: CQYGNCANTVAREV-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=C(C=1)C(C(C)C)N)O

計算された属性

  • せいみつぶんしりょう: 199.0763918g/mol
  • どういたいしつりょう: 199.0763918g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • 密度みつど: 1.171±0.06 g/cm3(Predicted)
  • ふってん: 299.4±25.0 °C(Predicted)
  • 酸性度係数(pKa): 8.78±0.48(Predicted)

2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1277302-2.5g
2-(1-amino-2-methylpropyl)-4-chlorophenol
1270482-23-9
2.5g
$1903.0 2023-06-08
Enamine
EN300-1277302-0.25g
2-(1-amino-2-methylpropyl)-4-chlorophenol
1270482-23-9
0.25g
$893.0 2023-06-08
Ambeed
A1031982-1g
2-(1-Amino-2-methylpropyl)-4-chlorophenol
1270482-23-9 95%
1g
$541.0 2024-04-25
Enamine
EN300-1277302-10000mg
2-(1-amino-2-methylpropyl)-4-chlorophenol
1270482-23-9
10000mg
$4176.0 2023-10-01
Enamine
EN300-1277302-2500mg
2-(1-amino-2-methylpropyl)-4-chlorophenol
1270482-23-9
2500mg
$1903.0 2023-10-01
Enamine
EN300-1277302-0.5g
2-(1-amino-2-methylpropyl)-4-chlorophenol
1270482-23-9
0.5g
$933.0 2023-06-08
Enamine
EN300-1277302-1.0g
2-(1-amino-2-methylpropyl)-4-chlorophenol
1270482-23-9
1g
$971.0 2023-06-08
Enamine
EN300-1277302-0.1g
2-(1-amino-2-methylpropyl)-4-chlorophenol
1270482-23-9
0.1g
$855.0 2023-06-08
Enamine
EN300-1277302-100mg
2-(1-amino-2-methylpropyl)-4-chlorophenol
1270482-23-9
100mg
$855.0 2023-10-01
Enamine
EN300-1277302-250mg
2-(1-amino-2-methylpropyl)-4-chlorophenol
1270482-23-9
250mg
$893.0 2023-10-01

2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL 関連文献

2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOLに関する追加情報

Introduction to 2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL (CAS No. 1270482-23-9)

2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL, identified by the Chemical Abstracts Service Number (CAS No.) 1270482-23-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a phenolic core with substituents that include an amino group and a chloro substituent, has garnered attention due to its structural complexity and potential biological activities. The presence of the 1-amino-2-methylpropyl side chain introduces a unique steric and electronic environment that may influence its interactions with biological targets, making it a valuable candidate for further investigation in drug discovery and development.

The structural motif of 2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL combines elements that are frequently explored in medicinal chemistry. The phenol ring is a well-known scaffold in pharmacology, with numerous examples demonstrating its utility as an active pharmaceutical ingredient (API) or intermediate in the synthesis of therapeutic agents. The chloro substituent at the para position relative to the hydroxyl group can modulate the electronic properties of the ring, potentially enhancing binding affinity or selectivity. Additionally, the 1-amino-2-methylpropyl group adds a tertiary amine character, which can participate in hydrogen bonding or ionic interactions, further expanding the compound's potential for biological activity.

In recent years, there has been growing interest in designing molecules that exhibit dual functionality or multiple mechanisms of action. The combination of an amino group and a phenolic hydroxyl group in 2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL suggests that it may possess such properties. For instance, the amino group could serve as a ligand for metal ions or participate in coordination chemistry, while the phenolic hydroxyl group could engage in hydrogen bonding or redox reactions. Such features are particularly relevant in the development of targeted therapies for complex diseases, where multifunctional agents may offer advantages over single-target drugs.

From a synthetic chemistry perspective, 2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL represents an intriguing challenge due to its complex substitution pattern. The synthesis of this compound would likely involve multi-step reactions, including functional group transformations such as chlorination, amination, and alkylation. Advances in synthetic methodologies have enabled the efficient preparation of such complex molecules, often leveraging transition metal catalysis or novel reaction conditions to achieve high yields and selectivity. These advancements are crucial for facilitating the exploration of novel pharmacophores like 2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL.

The potential biological activity of 2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL has not been extensively studied to date, but its structural features suggest several possible applications. Phenolic compounds are known for their antioxidant properties, and modifications to this scaffold may enhance or alter these effects. Additionally, the presence of an amino group opens up possibilities for interaction with enzymes or receptors involved in metabolic pathways. Computational modeling and high-throughput screening techniques can be employed to identify potential biological targets and assess the compound's efficacy and safety profiles.

In conclusion, 2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL (CAS No. 1270482-23-9) is a structurally interesting compound with potential applications in pharmaceutical research and drug development. Its unique combination of substituents—amino and chloro groups on a phenol ring—makes it a promising candidate for further investigation. As synthetic chemistry continues to evolve and new methodologies emerge, the accessibility of complex molecules like this one will increase, enabling more comprehensive exploration of their biological activities and therapeutic potential.

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Amadis Chemical Company Limited
(CAS:1270482-23-9)2-(1-AMINO-2-METHYLPROPYL)-4-CHLOROPHENOL
A984054
清らかである:99%
はかる:1g
価格 ($):487.0